VEGFR-2 (KDR) Inhibitory Potency: Micromolar Activity vs. Potent In-Class Comparators
The compound inhibits VEGFR-2 (KDR) tyrosine kinase with an IC50 of 2,900 nM, representing a potency gap of >1,450-fold relative to the most potent 4-anilinoquinazoline in the same publication, compound 13 (IC50 < 2 nM) . Relative to ZM 306416, a closely related 4-anilinoquinazoline with a 4′-chloro-2′-fluoroaniline substitution, the target compound is 29-fold less potent (ZM 306416 KDR IC50 = 100 nM) . This potency differential is mechanistically attributed to the absence of a hydrogen-bond-donating meta-hydroxyl substituent on the aniline ring, which is critical for high-affinity interaction with the kinase hinge region .
| Evidence Dimension | VEGFR-2 (KDR) kinase inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 2,900 nM (2.9 µM) |
| Comparator Or Baseline | Compound 13 (methoxyethoxy derivative): IC50 < 2 nM; ZM 306416 (4′-Cl-2′-F-anilinoquinazoline): IC50 = 100 nM |
| Quantified Difference | >1,450-fold less potent than compound 13; 29-fold less potent than ZM 306416 |
| Conditions | ELISA-based VEGF-R RTK activity assay; 25°C; target compound data from Hennequin et al. 1999 deposited in BindingDB |
Why This Matters
This compound serves as a validated low-potency reference standard for calibrating VEGFR-2 activity assays and establishing the minimum structural requirements for target engagement in the 4-anilinoquinazoline series.
- [1] Hennequin, L. F.; Thomas, A. P.; Johnstone, C.; Stokes, E. S. E.; Plé, P. A.; Lohmann, J.-J. M.; Ogilvie, D. J.; Dukes, M.; Wedge, S. R.; Curwen, J. O.; Kendrew, J.; Lambert-van der Brempt, C. Design and Structure–Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors. J. Med. Chem. 1999, 42 (26), 5369–5389. BindingDB Entry 625: IC50 = 2.90E+3 nM for VEGFR-2. View Source
